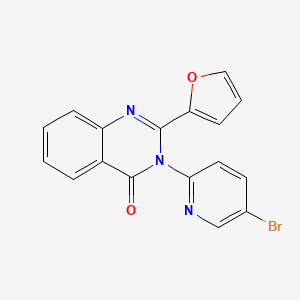

![molecular formula C21H28N6O B5514884 N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of compounds known for their diverse biological activities. While specific studies on "N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" are limited, related compounds have been extensively studied for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, typically starting with the formation of a piperazine derivative, followed by various functional group modifications. For instance, in the synthesis of similar N-piperazine carboxamide derivatives, the process often includes reactions such as nucleophilic substitution and cyclization, characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis techniques (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds typically features a piperazine ring, a pyrimidinyl group, and various substituents, which can significantly influence their biological activities. The structure is usually confirmed by spectral data and, in some cases, X-ray crystallography (Al-Omary et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitution, acylation, and cyclization. The presence of different substituents on the phenyl ring can significantly affect their chemical reactivity and interaction with biological targets (Nie et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

The chemical compound has been explored in the context of synthesizing derivatives with potential anti-inflammatory properties. Rajasekaran, Sivakumar, and Jayakar (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and condensed it with active hydrogen-containing compounds, including pyrrolidine, demonstrating potent anti-inflammatory activity in a carrageenan-induced rat paw edema method Rajasekaran, Sivakumar, & Jayakar, 1999.

Anticancer and Antiproliferative Effects

The compound has also been a focus in cancer research, particularly in the synthesis of novel derivatives with anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized novel derivatives showing significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents Kambappa et al., 2017. Additionally, Mallesha et al. (2012) evaluated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting good activity Mallesha et al., 2012.

Drug Metabolism Studies

The compound's role in pharmacokinetics and metabolism has been investigated to understand its behavior in biological systems. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing insight into its biotransformation Gong et al., 2010.

Electrophoretic Separation and Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including the compound of interest, contributing to advancements in quality control processes Ye et al., 2012.

Synthesis of Polyamides and Polycationic Dendrimers

Research has also delved into the synthesis of polyamides containing various bioactive motifs and polycationic dendrimers for potential applications in materials science and biotechnology. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, exploring their molecular weights and solubility Hattori & Kinoshita, 1979. Padié et al. (2009) synthesized phosphorus dendrimers with amine terminal groups, assessing their cytotoxicity and DNA complexation abilities, highlighting their potential in biological applications Padié et al., 2009.

Propiedades

IUPAC Name |

N-(2-methylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-16-7-3-4-8-18(16)24-21(28)27-13-11-26(12-14-27)20-15-19(22-17(2)23-20)25-9-5-6-10-25/h3-4,7-8,15H,5-6,9-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSDROJLCJAWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)